molecular formula C4H8N2 B1606781 3-Amino-2-methylpropanenitrile CAS No. 96-16-2

3-Amino-2-methylpropanenitrile

Cat. No.: B1606781
CAS No.: 96-16-2
M. Wt: 84.12 g/mol
InChI Key: GDIMNXJSMJSDSB-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanenitrile is a chemical compound with the molecular formula C4H8N2 and a molecular weight of 84.12 . It is a liquid at room temperature .


Synthesis Analysis

Nitriles, such as this compound, can be prepared from the nucleophilic substitution of halogenoalkanes . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N2/c1-4(2-5)3-6/h4H,2,5H2,1H3 . The InChI key is GDIMNXJSMJSDSB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitriles can undergo various reactions. For instance, they can be prepared from halogenoalkanes, amides, and from aldehydes and ketones . Nitriles can also be hydrolysed by either dilute acid or dilute alkali followed by acidification to give a carboxylic acid .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Cross-Coupling Reactions

3-Amino-2-methylpropanenitrile finds applications in cross-coupling reactions. For instance, it plays a role in the meta-C–H arylation and methylation of various acids and phenolic derivatives, utilizing a U-shaped template for effective cross-coupling with organoborons (Wan et al., 2013).

Intermediate in Synthesis of Inhibitors

This compound acts as an important intermediate in synthesizing various inhibitors. In one study, it was used in the synthesis of PI3K/mTOR inhibitors, serving as a key intermediate for quinoline inhibitors (Lei et al., 2015).

Bioactive Compound Analysis

It's also significant in the analysis of bioactive compounds. For example, derivatives like 2-methylpropanenitrile were examined for structural, optical, electronic, and biological properties, indicating its utility in various scientific research areas, such as nonlinear optics and molecular docking (Al-Otaibi et al., 2020).

Radical-Mediated Degradation Studies

Another application includes its use in radical-mediated degradation studies of pharmaceutical compounds. A study characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), which is valuable in monitoring the kinetic formation of radical species (Wells-Knecht & Dunn, 2019).

Reduction of Acrylamide

This compound's precursor, 3-Aminopropanamide, has been found to reduce acrylamide formation in the Maillard reaction, highlighting its potential in improving food safety and mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).

Labeled Compound Synthesis for MS Studies

It is also used in the synthesis of labeled compounds for mass spectrometry (MS) studies. Deuterated variants of 3-amino-1-propanols, derived from similar nitrile precursors, have been synthesized for applications in MS studies (Springer et al., 2007).

Controlled Polymerization

Furthermore, it's instrumental in controlled polymerization processes. A recent study discussed the role of a compound structurally related to this compound in controlling the (co)polymerization of methacrylates and styrene (Simula et al., 2019).

Anti-Cancer and Molecular Docking Studies

Finally, it plays a role in anti-cancer and molecular docking studies. A novel compound related to 2-methylpropane-1,3-diol showed potential in anti-cancer activity against specific cancer cell lines, demonstrating the broader research implications of derivatives of this compound (Pavitha et al., 2017)

Safety and Hazards

3-Amino-2-methylpropanenitrile is classified as a dangerous substance. It has hazard statements H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-Amino-2-methylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups. The interaction with these enzymes often involves the formation of Schiff bases, which are intermediates in the transamination process. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. It can also alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain dehydrogenases by binding to their active sites, preventing the conversion of substrates to products. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell proliferation. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound to form various metabolites. These metabolites can then enter different metabolic pathways, influencing metabolic flux and metabolite levels. The interaction with cofactors such as NADH and FADH2 is also crucial for the compound’s metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization to specific subcellular sites is crucial for the compound’s biochemical and cellular effects .

Properties

IUPAC Name

3-amino-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4(2-5)3-6/h4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMNXJSMJSDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275768, DTXSID70883286
Record name 2-Cyanopropylamine
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Record name Propanenitrile, 3-amino-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-16-2, 60585-33-3
Record name 3-Amino-2-methylpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Amino-2-methylpropanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-amino-2-methyl-
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Record name 2-Cyanopropylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-amino-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-methylpropiononitrile
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Record name 3-AMINO-2-METHYLPROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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